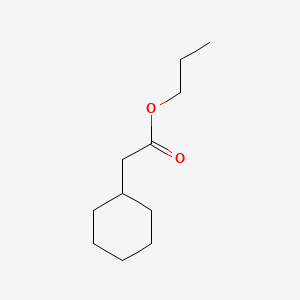
Propyl cyclohexaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl cyclohexaneacetate is an organic compound with the molecular formula C11H20O2 It is an ester formed from the reaction of cyclohexaneacetic acid and propanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl cyclohexaneacetate can be synthesized through the esterification of cyclohexaneacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where cyclohexaneacetic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Propyl cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form cyclohexaneacetic acid and propanol.
Reduction: Reduction of the ester can yield cyclohexaneacetaldehyde and propanol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and propanol.
Reduction: Cyclohexaneacetaldehyde and propanol.
Substitution: Various substituted cyclohexaneacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl cyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexaneacetic acid: The parent acid from which propyl cyclohexaneacetate is derived.
Propyl acetate: Another ester with similar properties but derived from acetic acid instead of cyclohexaneacetic acid.
Cyclohexaneacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclohexane ring provides stability and hydrophobic characteristics, while the ester group allows for various chemical modifications and reactions.
Propiedades
Número CAS |
55910-09-3 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
Clave InChI |
QZQLNUYDNNRPMA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
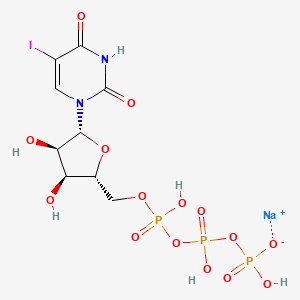
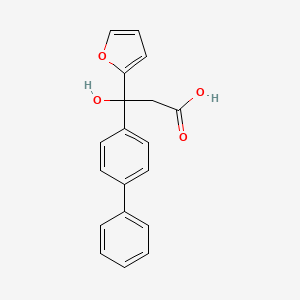
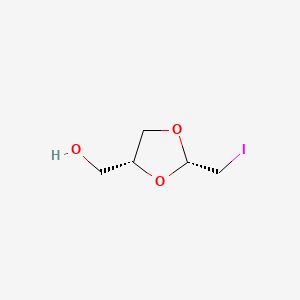

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
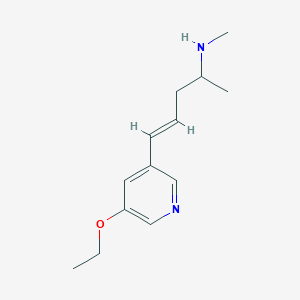
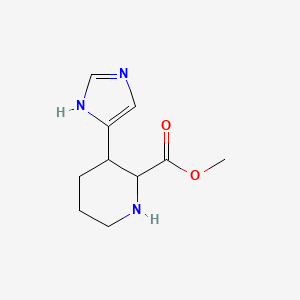

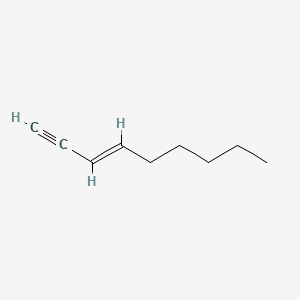
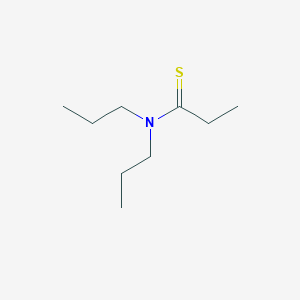
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
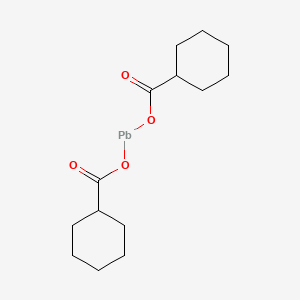
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
